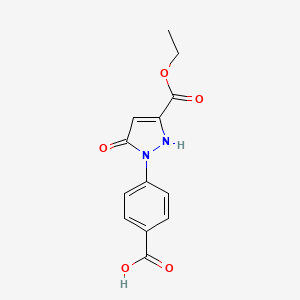

4-(3-(Ethoxycarbonyl)-5-hydroxy-1H-pyrazol-1-yl)benzoic acid

CAS No.:

Cat. No.: VC15856233

Molecular Formula: C13H12N2O5

Molecular Weight: 276.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12N2O5 |

|---|---|

| Molecular Weight | 276.24 g/mol |

| IUPAC Name | 4-(5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl)benzoic acid |

| Standard InChI | InChI=1S/C13H12N2O5/c1-2-20-13(19)10-7-11(16)15(14-10)9-5-3-8(4-6-9)12(17)18/h3-7,14H,2H2,1H3,(H,17,18) |

| Standard InChI Key | FDWBJEZXWJKHRI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=O)N(N1)C2=CC=C(C=C2)C(=O)O |

Introduction

4-(3-(Ethoxycarbonyl)-5-hydroxy-1H-pyrazol-1-yl)benzoic acid is a complex organic compound featuring a pyrazole ring, an ethoxycarbonyl group, and a benzoic acid moiety. This unique combination of functional groups makes it an interesting subject for research in medicinal chemistry and drug development. The compound's molecular formula is C13H12N2O5, with a molecular weight of 276.24 g/mol.

Synthesis Methods

The synthesis of 4-(3-(Ethoxycarbonyl)-5-hydroxy-1H-pyrazol-1-yl)benzoic acid typically involves multi-step organic reactions. These steps require careful control of reaction conditions to optimize yields and purity. Common synthetic routes may include condensation reactions, followed by hydrolysis or other modifications to introduce the necessary functional groups.

Potential Applications

Given its unique structure, 4-(3-(Ethoxycarbonyl)-5-hydroxy-1H-pyrazol-1-yl)benzoic acid has potential applications in medicinal chemistry, particularly in drug development. Its benzoic acid moiety and pyrazole ring could confer distinct biological activities, such as:

-

Antimicrobial Activity: Similar compounds have shown antimicrobial properties, suggesting potential applications in this area.

-

Anticancer Activity: Pyrazole derivatives have been explored for their anticancer properties, indicating that this compound might also exhibit such activities.

-

Pharmacological Studies: Investigations into its interaction with biological systems could provide insights into its mechanism of action.

Comparison with Similar Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| 4-Hydroxybenzoic Acid | Simple phenolic compound | Antibacterial properties |

| 5-Methylpyrazole | Known for its role in pharmaceuticals | Acts as a ligand |

| 3-Ethoxycarbonylpyrazole | Similar functional groups but lacks benzoic acid moiety | Used in chemical synthesis |

The uniqueness of 4-(3-(Ethoxycarbonyl)-5-hydroxy-1H-pyrazol-1-yl)benzoic acid lies in its combination of both a hydroxylated pyrazole and a benzoic acid structure, which may confer distinct biological activities not present in simpler analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume